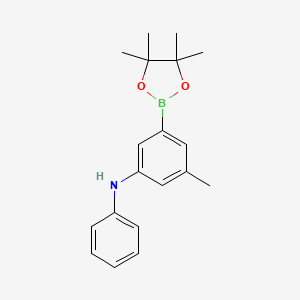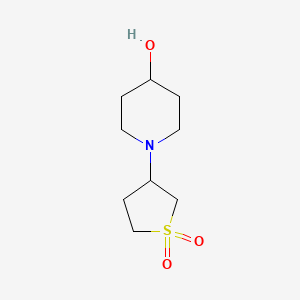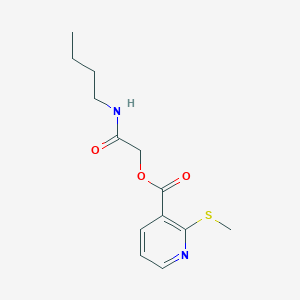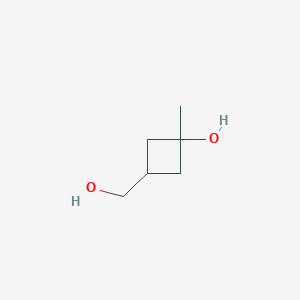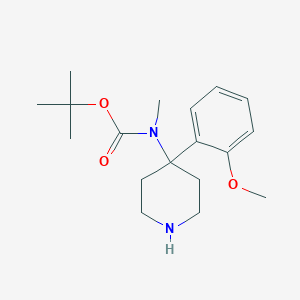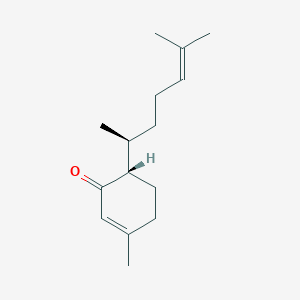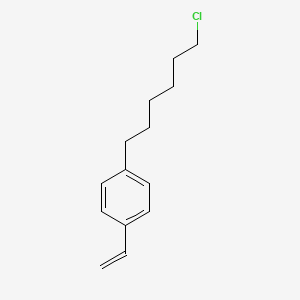![molecular formula C18H24F2N2O2 B13350390 (R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13350390.png)
(R)-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique spirocyclic structure, which includes an indene and piperidine moiety, and the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the spirocyclic core, introduction of the fluorine atoms, and the final functionalization to introduce the tert-butyl and amino groups.
Formation of the Spirocyclic Core: This step often involves a cyclization reaction, where an indene derivative reacts with a piperidine derivative under specific conditions to form the spirocyclic structure.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-tert-Butyl 1-amino-5,6-difluoro-1,3-dihydrospiro[indene-2,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies and exploring reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions of fluorinated compounds with biological systems. The presence of fluorine atoms can enhance the compound’s ability to interact with proteins and other biomolecules, providing insights into their function and structure.
Medicine
In medicine, ®-tert-Butyl 1-am
Eigenschaften
Molekularformel |
C18H24F2N2O2 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
tert-butyl (1R)-1-amino-5,6-difluorospiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C18H24F2N2O2/c1-17(2,3)24-16(23)22-6-4-18(5-7-22)10-11-8-13(19)14(20)9-12(11)15(18)21/h8-9,15H,4-7,10,21H2,1-3H3/t15-/m0/s1 |
InChI-Schlüssel |
OAXSTUGHERZSIH-HNNXBMFYSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3[C@@H]2N)F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC3=CC(=C(C=C3C2N)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-chloro-2-nitrobenzoate](/img/structure/B13350318.png)
